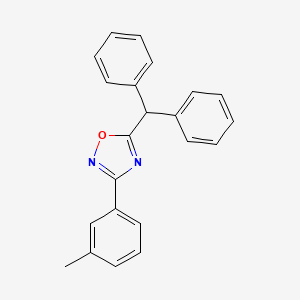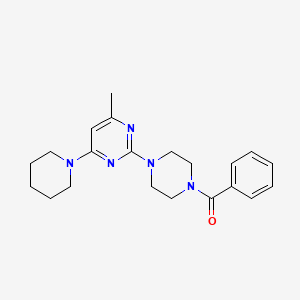
ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential use in the treatment of addiction and pain.
Mecanismo De Acción
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate acts on the mu-opioid receptor, a protein that is involved in the modulation of pain and reward pathways in the brain. ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is a partial agonist of the mu-opioid receptor, meaning that it activates the receptor to a lesser extent than traditional opioid drugs such as morphine. This property may make ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate less addictive and have fewer side effects than traditional opioids.
Biochemical and Physiological Effects:
ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to produce analgesia, or pain relief, in animal models of acute and chronic pain. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in rats trained to self-administer cocaine and heroin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may have fewer side effects than traditional opioid drugs, making it a safer alternative for use in lab experiments. One limitation of using ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is that it is a synthetic compound and may be more expensive to produce than natural compounds.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate. One area of research is the potential use of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate in the treatment of opioid addiction. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may have potential as a treatment for other types of addiction, such as nicotine addiction. Further research is also needed to determine the optimal dosing and administration of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate for the treatment of pain and addiction. Finally, the development of new compounds based on the structure of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may lead to the discovery of more effective and safer treatments for pain and addiction.
Métodos De Síntesis
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with piperidine-4-carboxylic acid ethyl ester. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been extensively studied for its potential use in the treatment of addiction and pain. In preclinical studies, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce pain sensitivity in animal models of chronic pain.
Propiedades
IUPAC Name |
ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-22-18(21)20-12-10-15(11-13-20)19-17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,15,17,19H,2,5,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYKKUURSMZYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)

![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)